molecular formula C25H44N4O8S B12411606 Biotinyl-NH-PEG3-C3-amido-C3-COOH

Biotinyl-NH-PEG3-C3-amido-C3-COOH

Cat. No.: B12411606
M. Wt: 560.7 g/mol
InChI Key: KUWCOOYXVSTSME-SKPFHBQLSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Biotinyl-NH-PEG3-C3-amido-C3-COOH involves several steps:

    Biotinylation: Biotin is first activated and then reacted with an amine group to form Biotinyl-NH.

    PEGylation: The Biotinyl-NH is then linked to a PEG3 chain, which consists of three ethylene glycol units.

    Amidation: The PEG3 chain is further reacted with an amine group to form the C3-amido linkage.

    Carboxylation: Finally, the compound is carboxylated to introduce the COOH group at the end

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The reaction conditions are optimized to ensure high yield and purity, often exceeding 99% .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Biotinylation: Biotin, N-hydroxysuccinimide (NHS), and dicyclohexylcarbodiimide (DCC).

    PEGylation: PEG3, N,N’-disuccinimidyl carbonate (DSC).

    Amidation: Amine groups, coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Carboxylation: Carbon dioxide, base catalysts

Major Products Formed:

Mechanism of Action

Biotinyl-NH-PEG3-C3-amido-C3-COOH functions as a linker in PROTACs, which work by bringing together an E3 ubiquitin ligase and a target protein. The PROTAC molecule binds to both the E3 ligase and the target protein, facilitating the transfer of ubiquitin to the target protein. This ubiquitination marks the target protein for degradation by the proteasome, a cellular complex responsible for protein degradation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : Biotinyl-NH-PEG3-C3-amido-C3-COOH is unique due to its specific PEG3 chain length and the presence of both amide and carboxyl groups, which provide optimal flexibility and stability for use in PROTAC synthesis. The biotinyl group allows for strong binding to streptavidin, making it highly effective in biochemical applications .

Properties

Molecular Formula

C25H44N4O8S

Molecular Weight

560.7 g/mol

IUPAC Name

5-[3-[2-[2-[3-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propoxy]ethoxy]ethoxy]propylamino]-5-oxopentanoic acid

InChI

InChI=1S/C25H44N4O8S/c30-21(7-2-1-6-20-24-19(18-38-20)28-25(34)29-24)26-10-4-12-35-14-16-37-17-15-36-13-5-11-27-22(31)8-3-9-23(32)33/h19-20,24H,1-18H2,(H,26,30)(H,27,31)(H,32,33)(H2,28,29,34)/t19-,20-,24-/m0/s1

InChI Key

KUWCOOYXVSTSME-SKPFHBQLSA-N

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCOCCOCCOCCCNC(=O)CCCC(=O)O)NC(=O)N2

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCCOCCOCCOCCCNC(=O)CCCC(=O)O)NC(=O)N2

Origin of Product

United States

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